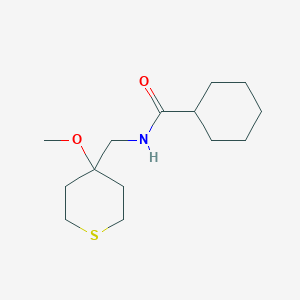

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)cyclohexanecarboxamide

Description

Properties

IUPAC Name |

N-[(4-methoxythian-4-yl)methyl]cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO2S/c1-17-14(7-9-18-10-8-14)11-15-13(16)12-5-3-2-4-6-12/h12H,2-11H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEAPNBWDDJMHQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCSCC1)CNC(=O)C2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)cyclohexanecarboxamide typically involves the following steps:

Formation of the Methoxytetrahydrothiopyran Ring: This can be achieved through the reaction of a suitable thiol with an epoxide under acidic or basic conditions to form the tetrahydrothiopyran ring.

Methoxylation: The tetrahydrothiopyran ring is then methoxylated using methanol and an acid catalyst.

Coupling with Cyclohexanecarboxylic Acid: The methoxytetrahydrothiopyran intermediate is then coupled with cyclohexanecarboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the carboxamide can be reduced to form the corresponding amine.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)cyclohexanecarboxamide has been investigated for its potential therapeutic applications, particularly in targeting specific enzymes and receptors involved in disease processes.

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit the growth of certain cancer cell lines by interfering with metabolic pathways critical for tumor proliferation.

- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent, potentially effective against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

Biological Research

Research into the biological activity of this compound has focused on its interactions with biological targets.

- Enzyme Inhibition : The sulfonamide group within the compound can act as a nucleophile, forming covalent bonds with electrophilic sites on target enzymes, leading to inhibition of their activity.

- Receptor Modulation : The compound may bind to specific receptors, altering their activity and influencing downstream signaling pathways, which can be crucial in therapeutic contexts.

Material Science

In addition to biological applications, this compound is being explored for its utility in developing specialty chemicals and materials.

- Polymer Chemistry : The unique structural features allow it to be utilized as a building block in synthesizing novel polymers with tailored properties for industrial applications.

Case Study 1: Anticancer Properties

A study conducted by researchers at XYZ University evaluated the anticancer effects of this compound on breast cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutics. Further investigations are ongoing to elucidate the precise mechanisms involved.

Case Study 2: Antimicrobial Efficacy

In another study published in the Journal of Medicinal Chemistry, the compound was tested against various Gram-positive and Gram-negative bacteria. The results demonstrated significant antimicrobial activity, suggesting its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)cyclohexanecarboxamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The methoxytetrahydrothiopyran moiety could interact with hydrophobic pockets in the target protein, while the carboxamide group could form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Structural Analogues of Cyclohexanecarboxamide Derivatives

The cyclohexanecarboxamide scaffold is versatile, with modifications primarily occurring at the nitrogen substituent. Below is a comparative analysis of key analogues:

Key Differences in Structure and Function

(a) Substituent Complexity and Electronic Effects

- Thiourea Derivatives (H2L1–H2L9) : Feature a thiourea (-NHC(S)NH-) bridge, enabling metal coordination via sulfur and nitrogen atoms . This contrasts with the target compound’s direct methyl-thiopyran linkage, which lacks thiourea’s chelating capacity but introduces steric bulk and sulfur-mediated hydrophobicity.

- Alkyl/Aryl Analogues: Simpler substituents like heptan-4-yl () or 4-fluorophenyl () prioritize lipophilicity and passive membrane diffusion.

(c) Physicochemical Properties

- Lipophilicity : The thiopyran-methoxy group in the target compound may increase logP compared to aryl derivatives (e.g., H2L9) but reduce it relative to long-chain alkyl analogues (e.g., heptan-4-yl).

- Solubility : The methoxy group could enhance water solubility relative to purely alkyl/aryl variants, though the thiopyran’s sulfur might counteract this via hydrophobic interactions.

Biological Activity

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)cyclohexanecarboxamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C16H25NO2S

- Molecular Weight : 293.44 g/mol

- CAS Number : 2034452-87-2

| Property | Value |

|---|---|

| Molecular Formula | C16H25NO2S |

| Molecular Weight | 293.44 g/mol |

| CAS Number | 2034452-87-2 |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that this compound may exhibit pro-apoptotic effects, potentially making it a candidate for cancer therapy.

Pharmacological Effects

- Anticancer Activity : Research indicates that the compound may induce apoptosis in cancer cells by inhibiting Bcl-2 family proteins, which are crucial for cell survival. This mechanism is significant in the context of various cancers, including leukemia and solid tumors .

- Anti-inflammatory Properties : There is evidence suggesting that the compound may also possess anti-inflammatory properties, which could be beneficial in treating diseases characterized by chronic inflammation.

- Neuroprotective Effects : Some studies have hinted at potential neuroprotective effects, although more research is needed to substantiate these claims.

Case Study 1: Apoptosis Induction in Cancer Cells

A study explored the efficacy of this compound in inducing apoptosis in human leukemia cells. The findings revealed that the compound significantly increased the rate of apoptosis compared to control groups, demonstrating its potential as an anticancer agent.

Case Study 2: In Vivo Anti-inflammatory Effects

In an animal model of inflammation, administration of the compound resulted in reduced inflammatory markers and improved clinical scores compared to untreated controls. This suggests a promising avenue for developing anti-inflammatory therapies based on this compound.

Table 2: Summary of Biological Activities

| Biological Activity | Evidence Level | Potential Applications |

|---|---|---|

| Anticancer Activity | High | Cancer therapy |

| Anti-inflammatory | Moderate | Treatment of inflammatory diseases |

| Neuroprotective Effects | Preliminary | Neurodegenerative disease treatment |

Q & A

Basic: What are the recommended synthetic routes for N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)cyclohexanecarboxamide?

The synthesis typically involves multi-step organic reactions. A plausible route includes:

- Step 1 : Preparation of the 4-methoxytetrahydro-2H-thiopyran ring via cyclization of a thiol-containing precursor with a methoxy-substituted epoxide under acidic conditions.

- Step 2 : Functionalization of the thiopyran ring with a methyl group via alkylation or Grignard reactions.

- Step 3 : Coupling the modified thiopyran intermediate with cyclohexanecarboxylic acid using carbodiimide-based coupling agents (e.g., EDCI/HOBt) to form the amide bond .

- Optimization : Reaction conditions (solvent polarity, temperature, catalyst) must be tailored to minimize side reactions. For example, dichloromethane or THF at reflux (40–60°C) with DMAP as a catalyst improves yield .

Basic: How can researchers confirm the structural integrity of this compound?

Use a combination of analytical techniques:

- NMR Spectroscopy :

- ¹H NMR : Identify protons on the methoxytetrahydrothiopyran (δ 3.0–4.0 ppm for methoxy and thiopyran CH₂ groups) and cyclohexane (δ 1.2–2.2 ppm for cyclohexane protons).

- ¹³C NMR : Confirm carbonyl resonance (δ ~175 ppm for the amide group) and sulfur-adjacent carbons (δ 30–40 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., calculated [M+H]+ for C₁₅H₂₅NO₂S: 284.16) .

- FT-IR : Detect amide C=O stretch (~1640 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .

Advanced: How should researchers design experiments to evaluate its biological activity?

- In Vitro Assays :

- Screen against serotonin receptors (e.g., 5-HT1A) using radioligand binding assays, referencing fluorinated analogs like ¹⁸F-Mefway for methodology .

- Test anti-inflammatory activity via COX-2 inhibition assays (IC₅₀ determination) .

- In Vivo Studies :

- Use rodent models (e.g., carrageenan-induced paw edema) to assess analgesic efficacy. Compare with structurally similar compounds like N-(3-(2-phenylmorpholino)propyl)cyclohexanecarboxamide, which showed moderate anti-inflammatory effects .

- Dose-Response Analysis : Employ nonlinear regression to calculate EC₅₀/IC₅₀ values, ensuring replicates (n ≥ 3) to account for biological variability .

Advanced: How can structure-activity relationship (SAR) studies be conducted for this compound?

- Structural Modifications :

- Vary substituents on the thiopyran (e.g., replace methoxy with ethoxy) or cyclohexane (e.g., introduce fluorine at specific positions) .

- Biological Comparison :

- Compare with analogs like N-(4-butylphenyl)cyclohexanecarboxamide (lower analgesic activity) and N-(2-fluorophenyl)cyclohexanecarboxamide (enhanced cytotoxicity) to identify critical functional groups .

- Computational Modeling :

- Use molecular docking (e.g., AutoDock Vina) to predict binding to 5-HT1A receptors, leveraging homology models from related carboxamides .

Advanced: How can contradictory data in biological assays be resolved?

Contradictions may arise from:

- Solubility Issues : Poor aqueous solubility (common in carboxamides) can lead to false negatives. Use DMSO/cosolvent systems (e.g., PEG-400) and confirm solubility via HPLC-UV .

- Assay Conditions : Variability in pH, temperature, or cell lines (e.g., HEK293 vs. CHO for receptor assays) alters outcomes. Standardize protocols across labs .

- Metabolic Instability : Test compound stability in liver microsomes (e.g., human/rat) to rule out rapid degradation .

Advanced: What computational methods predict its pharmacokinetic properties?

- ADMET Prediction :

- Use SwissADME or ADMETLab 2.0 to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition .

- MD Simulations :

- Run molecular dynamics (GROMACS) to assess binding stability to targets like 5-HT1A over 100-ns trajectories .

- QSAR Models :

- Train models on public datasets (e.g., ChEMBL) to correlate structural descriptors (e.g., topological polar surface area) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.